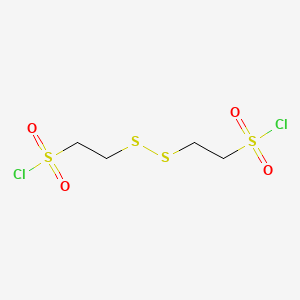

2,2'-Dithiobis ethane sulfonyl chloride

Description

2,2'-Dithiobis ethane sulfonyl chloride (CAS No. 42015-49-6) is a sulfonyl chloride derivative containing a disulfide (–S–S–) linkage. This compound is characterized by two ethane sulfonyl chloride groups connected via a disulfide bridge. Its primary applications include its use as a crosslinking agent in polymer chemistry and as a reagent for modifying thiol-containing biomolecules. The disulfide bond provides redox-sensitive properties, making it valuable in drug delivery systems and responsive materials .

Properties

Molecular Formula |

C4H8Cl2O4S4 |

|---|---|

Molecular Weight |

319.3 g/mol |

IUPAC Name |

2-(2-chlorosulfonylethyldisulfanyl)ethanesulfonyl chloride |

InChI |

InChI=1S/C4H8Cl2O4S4/c5-13(7,8)3-1-11-12-2-4-14(6,9)10/h1-4H2 |

InChI Key |

SBVBTACBXIOUDD-UHFFFAOYSA-N |

Canonical SMILES |

C(CS(=O)(=O)Cl)SSCCS(=O)(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues of 2,2'-dithiobis ethane sulfonyl chloride include:

- 1,2-Ethanedisulfonyl chloride : Lacks the disulfide bond, reducing redox sensitivity.

- 4,4'-Sulfonyldiphenol: Contains a sulfonyl group but replaces the disulfide with a rigid aromatic backbone, limiting flexibility .

- 2,2'-Dichlorodiethylamine hydrochloride : Features a similar ethane backbone but substitutes sulfonyl chloride with amine groups, altering reactivity toward nucleophiles .

Reactivity and Stability

- Disulfide Bond Reactivity : The disulfide bond in 2,2'-dithiobis ethane sulfonyl chloride allows reversible cleavage under reducing conditions (e.g., with dithiothreitol), unlike 1,2-ethanedisulfonyl chloride, which undergoes irreversible hydrolysis .

- Sulfonyl Chloride Reactivity: Compared to aromatic sulfonyl chlorides (e.g., 4,4'-sulfonyldiphenol derivatives), the aliphatic sulfonyl groups in 2,2'-dithiobis ethane sulfonyl chloride exhibit higher electrophilicity, enabling faster nucleophilic substitution reactions .

Comparative Data Table

| Property | 2,2'-Dithiobis Ethane Sulfonyl Chloride | 1,2-Ethanedisulfonyl Chloride | 4,4'-Sulfonyldiphenol |

|---|---|---|---|

| Molecular Weight (g/mol) | 315.26 | 227.09 | 250.27 |

| Functional Groups | –SO₂Cl, –S–S– | –SO₂Cl | –SO₂–, –OH |

| Redox Sensitivity | High (disulfide cleavage) | None | None |

| Reactivity with Thiols | Fast (thiol-disulfide exchange) | Slow (hydrolysis-dominated) | Negligible |

| Thermal Stability | Moderate (decomposes >150°C) | High (>200°C) | High (>250°C) |

Data compiled from synthesis protocols and reactivity studies .

Research Findings and Limitations

- Synthetic Challenges: The disulfide bond in 2,2'-dithiobis ethane sulfonyl chloride complicates purification, as it is prone to reduction during chromatography, unlike its non-disulfide analogues .

- Biological Compatibility : While its thiol reactivity is advantageous, off-target reactions with cysteine-rich proteins remain a limitation compared to more inert linkers like polyethylene glycol derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.